Tetradecyl dichloroacetate
Description
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Structure
3D Structure
Properties
CAS No. |
83005-02-1 |
|---|---|
Molecular Formula |
C16H30Cl2O2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
tetradecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C16H30Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16(19)15(17)18/h15H,2-14H2,1H3 |
InChI Key |
JFGNOMDHPRPBJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Tetradecyl Dichloroacetate and Analogous Long Chain Esters
The synthesis of tetradecyl dichloroacetate (B87207) and similar long-chain esters is primarily achieved through esterification reactions. These methods involve the reaction of a carboxylic acid with an alcohol, often facilitated by a catalyst to enhance reaction rates and yield.
The most direct route for producing tetradecyl dichloroacetate is the esterification of dichloroacetic acid with tetradecanol (B45765). evitachem.com This reaction typically requires an acid catalyst to proceed efficiently. evitachem.com The synthesis of dichloroacetic acid itself can be accomplished through various methods, including the reaction of chloral (B1216628) hydrate (B1144303) with calcium carbonate and sodium cyanide, followed by acidification. orgsyn.org
For analogous long-chain esters, several catalytic systems have been explored. Ferric chloride hexahydrate (FeCl₃·6H₂O) has been shown to be a highly effective catalyst for the esterification of long-chain fatty acids and alcohols, often resulting in quantitative yields with equimolar mixtures of reactants. acs.org The proposed mechanism involves the activation of the carboxylic acid through ligand exchange with the hydrated ferric cation, followed by the nucleophilic addition of the alcohol. acs.org
Enzymatic synthesis represents another significant methodology. Lipases, particularly from sources like Candida antarctica and Pseudomonas fluorescens, are widely used as biocatalysts for producing both short- and long-chain esters. researchgate.netmdpi.com These enzymatic reactions are valued for their high selectivity and operation under mild conditions. mdpi.com Additionally, modern coupling reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been developed, enabling extremely rapid esterification, sometimes within a minute, offering a practical alternative for laboratory-scale synthesis. nih.gov
| Method | Reactants | Catalyst/Reagent | Key Characteristics |
|---|---|---|---|
| Direct Acid-Catalyzed Esterification | Dichloroacetic Acid + Tetradecanol | Acid Catalyst (e.g., H₂SO₄) | Standard and direct method for synthesis. evitachem.com |
| Ferric Salt Catalysis | Long-Chain Fatty Acid + Long-Chain Alcohol | FeCl₃·6H₂O | High activity and can produce quantitative yields. acs.org |
| Enzymatic Esterification | Carboxylic Acid + Alcohol | Lipase (B570770) (e.g., from Candida antarctica) | High selectivity, mild reaction conditions. researchgate.netmdpi.com |
| Coupling Reagent-Mediated Esterification | Carboxylic Acid + Alcohol | NDTP | Ultrafast reaction times (e.g., 1 minute) at lab scale. nih.gov |
Reaction Kinetics and Equilibrium Studies
The esterification process is a reversible reaction, meaning it is limited by chemical equilibrium. researchgate.net To achieve high conversion rates, it is essential to understand the kinetics (the speed of the reaction) and the factors that influence the equilibrium position.
The kinetics of long-chain esterification are significantly influenced by the chosen catalyst and the structure of the reactants. For lipase-catalyzed reactions, the kinetics often follow the Michaelis-Menten model and can be described by a Ping-Pong Bi Bi mechanism, where the enzyme binds to one substrate, releases a product, and then binds to the second substrate. researchgate.net In acid-catalyzed processes like Fischer esterification, steric hindrance plays a crucial role; longer-chain alcohols generally react more slowly than shorter ones such as methanol (B129727). ucr.ac.cracs.org The activation energy (Eact) for the esterification of palm fatty acids with alcohols other than methanol has been reported to be approximately 53 kJ/mol. ucr.ac.cr
From a thermodynamic perspective, the Fischer esterification reaction is nearly thermoneutral, with an average standard enthalpy change (ΔH°) of about -3 ± 2 kJ/mol. ucr.ac.cr Consequently, changes in temperature have a minimal effect on the equilibrium constant itself. ucr.ac.cr The primary strategy to overcome equilibrium limitations and drive the reaction toward the product side is the removal of water, a byproduct of the reaction. researchgate.net Techniques such as reactive distillation, where water is removed from the reaction mixture as it forms, are highly effective in achieving high conversions. ucr.ac.cr
| Parameter | Value/Observation | Context |
|---|---|---|
| Kinetic Model (Lipase) | Michaelis-Menten / Ping-Pong Bi Bi | Describes enzyme-catalyzed esterification of long-chain fatty acids. researchgate.net |
| Activation Energy (Eact) | ~53 kJ/mol | For acid-catalyzed esterification with alcohols larger than methanol. ucr.ac.cr |
| Standard Enthalpy (ΔH°) | -3 ± 2 kJ/mol | Indicates the reaction is nearly thermoneutral. ucr.ac.cr |
| Equilibrium Control | Removal of water byproduct | Shifts equilibrium to favor ester formation (Le Chatelier's principle). researchgate.netucr.ac.cr |
Scalability Considerations for Research Scale Production
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of each atom within the tetradecyl dichloroacetate (B87207) molecule.
The ¹H NMR spectrum of tetradecyl dichloroacetate is predicted to exhibit characteristic signals corresponding to the two main components of the molecule: the tetradecyl alkyl chain and the dichloroacetyl group.
The most downfield signal is expected to be a singlet for the single proton on the α-carbon of the dichloroacetyl moiety (Cl₂CH-). This proton is in a highly electron-deficient environment due to the two adjacent chlorine atoms and the carbonyl group, leading to a significant downfield shift, anticipated in the range of 6.0-6.5 ppm. chemicalbook.comdovepress.com
The protons on the tetradecyl chain will show distinct signals based on their proximity to the electron-withdrawing ester oxygen. The methylene (B1212753) protons directly attached to the ester oxygen (-O-CH₂-) are expected to appear as a triplet significantly shifted downfield compared to a standard alkane, likely in the region of 4.2-4.4 ppm. researchgate.netchemicalbook.com The methylene group β to the oxygen (-O-CH₂-CH₂-) will also experience a lesser downfield shift. The bulk of the methylene groups in the middle of the long alkyl chain will overlap to form a broad multiplet, typically around 1.2-1.4 ppm. chemicalbook.com The terminal methyl group (-CH₃) of the tetradecyl chain will appear as a triplet at the most upfield position, usually around 0.8-0.9 ppm. chemicalbook.com
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.3 | Singlet | 1H | Cl₂CH -C=O |
| ~4.3 | Triplet | 2H | -O-CH₂ -(CH₂)₁₂-CH₃ |
| ~1.7 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₁₁-CH₃ |
| ~1.3 | Multiplet | 22H | -O-(CH₂)₂-(CH₂ )₁₁-CH₃ |
Note: Predicted data is based on known values for similar structures.
The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. uni-saarland.de For this compound, distinct signals are predicted for the carbonyl carbon, the dichlorinated methine carbon, and the fourteen carbons of the tetradecyl chain.
The carbonyl carbon (C=O) of the ester group is expected to resonate in the downfield region typical for ester carbonyls, around 164-166 ppm. chemicalbook.com The methine carbon bonded to the two chlorine atoms (C HCl₂) will also be significantly downfield, anticipated in the 63-67 ppm range. chemicalbook.comnih.gov
The carbons of the tetradecyl chain will have chemical shifts influenced by their position relative to the ester oxygen. The carbon directly bonded to the oxygen (-O-C H₂-) will be the most deshielded of the alkyl chain carbons, appearing around 66-68 ppm. chemicalbook.com The other methylene carbons will appear in the typical aliphatic region (22-32 ppm), with the terminal methyl carbon being the most shielded (around 14 ppm). chemicalbook.comchemicalbook.com
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~165 | C =O |
| ~67 | -O-CH₂ - |
| ~65 | Cl₂C H- |
| ~32 | C H₃-(CH₂)₁₂-CH₂-O- |
| ~29-30 | Bulk -CH₂ - chain carbons |
| ~28 | -O-CH₂-CH₂ - |
| ~26 | -O-(CH₂)₂-CH₂ - |
| ~23 | C H₃-CH₂- |
Note: Predicted data is based on known values for similar structures. chemicalbook.comchemicalbook.comoregonstate.edulibretexts.org
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. nih.gov For this compound, COSY would show a clear correlation path along the tetradecyl chain. For instance, the triplet from the -O-CH₂- group at ~4.3 ppm would show a cross-peak with the quintet of the adjacent -CH₂- group at ~1.7 ppm. This correlation would continue down the alkyl chain to the terminal methyl group. No correlation would be observed for the singlet proton of the dichloroacetyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. hmdb.ca An HMQC or HSQC spectrum would show a cross-peak between the proton signal at ~6.3 ppm and the carbon signal at ~65 ppm, confirming the Cl₂CH- group. Likewise, it would correlate the proton signals of the tetradecyl chain with their corresponding carbon signals, for example, the proton triplet at ~4.3 ppm with the carbon signal at ~67 ppm (-O-CH₂-). spectrabase.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.govhmdb.ca HMBC is particularly powerful for connecting different parts of the molecule. Key correlations would include a cross-peak from the protons on the -O-CH₂- group (~4.3 ppm) to the carbonyl carbon (~165 ppm), confirming the ester linkage. Another crucial correlation would be from the dichloromethine proton (~6.3 ppm) to the carbonyl carbon (~165 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. researchgate.nethmdb.ca For this compound (C₁₆H₃₀Cl₂O₂), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive signature for a dichlorinated compound.
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion) to generate product ions. The resulting fragmentation pattern provides detailed structural information. chemicalbook.comchemicalbook.com The fragmentation of this compound under electron ionization would likely proceed through several key pathways:
α-Cleavage: Cleavage of the bond adjacent to the ester oxygen, leading to the loss of the tetradecyl chain as an alkene and formation of a protonated dichloroacetic acid fragment.
McLafferty Rearrangement: While less common for long-chain esters, this could lead to a characteristic neutral loss.
Cleavage of the Alkyl Chain: Fragmentation can occur along the C-C bonds of the long tetradecyl chain, resulting in a series of carbocation fragments separated by 14 mass units (CH₂). libretexts.org
Ester Bond Cleavage: A primary fragmentation pathway would be the cleavage of the C-O bond of the ester, generating an acylium ion [Cl₂CHCO]⁺ and a tetradecyl radical, or a tetradecyl cation [C₁₄H₂₉]⁺ and a dichloroacetate radical. The observation of the dichloroacetyl cation fragment, with its characteristic chlorine isotope pattern, would be strong evidence for the structure. nih.govraco.cat
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster |
| 197 | [C₁₄H₂₉]⁺ (Tetradecyl cation) |
| 111, 113 | [Cl₂CHCO]⁺ (Dichloroacetyl cation) |
Note: m/z values correspond to the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum reveals characteristic absorption bands that confirm its ester structure and the presence of both the long alkyl chain and the dichloroacetyl group.
The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For long-chain esters like this compound, this peak is typically observed in the range of 1750–1735 cm⁻¹. researchgate.netaip.org This strong absorption is a definitive indicator of the ester functional group.
Another key set of vibrations corresponds to the C-O stretching of the ester linkage. Esters exhibit two C-O stretching bands: the C-C-O stretch and the O-C-C stretch. In saturated esters, the C-C-O stretching band is typically found between 1210 and 1160 cm⁻¹. spectroscopyonline.com The O-C-C stretch also contributes to the spectrum in the fingerprint region.
The long tetradecyl chain (a C14 alkyl group) gives rise to characteristic alkane absorptions. These include the asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups, which appear around 2920 cm⁻¹ and 2852 cm⁻¹, respectively. researchgate.net The corresponding stretching vibration for the terminal methyl (-CH₃) group is observed near 2956 cm⁻¹. researchgate.net Additionally, bending vibrations for the -CH₂- groups are expected, including a scissoring band around 1464 cm⁻¹ and a rocking band near 725 cm⁻¹. researchgate.net The presence and intensity of a series of weak bands between 1280 and 1180 cm⁻¹ can also correlate with the length of the aliphatic chain. researchgate.net
The dichloroacetate moiety also contributes to the IR spectrum. The carbon-chlorine (C-Cl) stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position of these bands can be influenced by the presence of two chlorine atoms on the same carbon.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| Carbonyl (Ester) | C=O Stretch | 1750–1735 | Strong |
| Ester Linkage | C-C-O Stretch | 1210–1160 | Medium-Strong |
| Alkyl Chain | -CH₂- Asymmetric Stretch | ~2920 | Strong |
| Alkyl Chain | -CH₂- Symmetric Stretch | ~2852 | Strong |
| Alkyl Chain | -CH₃ Stretch | ~2956 | Medium |
| Alkyl Chain | -CH₂- Scissoring | ~1464 | Medium |
| Alkyl Chain | -CH₂- Rocking | ~725 | Medium-Weak |
| Dichloroacetyl Group | C-Cl Stretch | 800–600 | Medium |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most relevant methods for this purpose.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. restek.com The analysis of fatty acid esters by GC is a well-established practice in lipid analysis. aocs.org For successful analysis, the compound is vaporized and separated on a capillary column. The choice of the stationary phase is critical for achieving good resolution.
For the separation of fatty acid methyl esters (FAMEs), which are structurally similar to this compound, capillary columns with Carbowax-type (polyethylene glycol) stationary phases are commonly used for analyzing saturated and unsaturated esters. restek.com For resolving isomers, biscyanopropyl phases are often employed. restek.com
A typical GC analysis would involve dissolving the sample in a suitable organic solvent like iso-octane or heptane. restek.comthermofisher.com The sample is then injected into the GC system, often using a split injection mode to handle concentrated samples. thermofisher.com The column temperature is usually programmed to increase over time, allowing for the separation of compounds with different boiling points. thermofisher.comnih.gov For instance, a temperature program might start at a lower temperature and ramp up to a higher temperature to elute the long-chain ester. nih.gov Detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern. nih.govnih.gov
Table 2: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column with a polar stationary phase (e.g., Carbowax or biscyanopropyl) |
| Carrier Gas | Helium or Hydrogen thermofisher.comnih.gov |
| Injection Mode | Split/Splitless thermofisher.comnih.gov |
| Injector Temperature | ~250 °C thermofisher.comnih.gov |
| Oven Temperature Program | e.g., Initial temp 120-160°C, ramp to 250-270°C thermofisher.comnih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of this compound, particularly when dealing with non-volatile impurities or when the compound itself has limited thermal stability. HPLC operates at or near ambient temperature, minimizing the risk of degradation of sensitive compounds. aocs.org
Reversed-phase HPLC is the most common mode for separating esters. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be appropriate, often run in a gradient mode where the proportion of the organic solvent is increased over time to elute more nonpolar compounds. aocs.org
Detection in HPLC can be achieved using a UV detector if the analyte has a suitable chromophore. While the ester group itself has a weak UV absorbance, the dichloroacetyl moiety may provide some response at low wavelengths. For enhanced sensitivity, derivatization to introduce a strong chromophore, such as a phenacyl group, can be employed, although this is more common for the analysis of the parent fatty acids. dtic.mil An alternative and more universal detection method for non-volatile analytes lacking a strong chromophore is the Evaporative Light Scattering Detector (ELSD). gerli.com
HPLC is not only an analytical tool but can also be used for preparative purposes to isolate pure this compound from a mixture. aocs.org
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., µBondapak™ C18) aocs.orgnih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water aocs.orgnih.gov |
| Flow Rate | Typically 1-2 mL/min aocs.org |
| Column Temperature | Ambient or slightly elevated (e.g., 38°C) to improve reproducibility dtic.mil |
| Detector | UV (at low wavelength) or Evaporative Light Scattering Detector (ELSD) gerli.com |
Investigation of Biological Activities and Underlying Mechanisms of Dichloroacetate Esters Non Clinical Contexts
Modulation of Cellular Bioenergetics in Experimental Models
Dichloroacetate (B87207) (DCA) is a small molecule that fundamentally alters cellular energy metabolism by targeting a key regulatory point between glycolysis and mitochondrial respiration. researchopenworld.com Its primary action is to shift the metabolic balance from the less efficient aerobic glycolysis, often observed in proliferative cells, towards the more energy-efficient process of oxidative phosphorylation. nih.govgoogle.com This is achieved through the inhibition of specific enzymes that regulate the gateway to the mitochondrial tricarboxylic acid (TCA) cycle. tandfonline.comnih.gov
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition in Cellular Systems
The principal mechanism of action for dichloroacetate is the inhibition of the enzyme family known as pyruvate dehydrogenase kinases (PDKs). tandfonline.commdpi.com PDKs are mitochondrial enzymes that act as a brake on the pyruvate dehydrogenase complex (PDC), a critical gatekeeper that links glycolysis to the TCA cycle. nih.govnih.gov By inhibiting PDK, DCA effectively releases this brake, promoting the oxidation of pyruvate within the mitochondria. mdpi.commdpi.com
DCA is known to inhibit all four isoforms of pyruvate dehydrogenase kinase (PDK1, PDK2, PDK3, and PDK4) found in mammals. tandfonline.comnih.gov However, its inhibitory potency varies significantly among these isoforms. nih.gov Research has established a general hierarchy of sensitivity to DCA, with PDK2 being the most sensitive, followed by PDK4, PDK1, and finally PDK3, which is the least sensitive. nih.govresearchgate.net DCA acts as a structural analog of pyruvate and binds to the pyruvate-binding site within the regulatory R domain of the kinase, leading to the inhibition of its activity. nih.govmdpi.com
In addition to direct enzymatic inhibition, studies in various cancer cell lines have demonstrated that DCA can also decrease the total cellular amount of certain PDK isoforms. nih.gov For instance, in breast and prostate cancer cells, DCA has been shown to reduce the abundance of the PDK1 protein. nih.gov This effect appears to occur through a combination of transcriptional and post-transcriptional mechanisms, adding another layer to its regulatory action on cellular metabolism. nih.gov
Table 1: Relative Sensitivity of Pyruvate Dehydrogenase Kinase (PDK) Isoforms to Dichloroacetate (DCA) Inhibition
| PDK Isoform | Sensitivity to DCA Inhibition | References |
|---|---|---|
| PDK1 | Moderate | nih.govresearchgate.net |
| PDK2 | High | nih.govresearchgate.net |
| PDK3 | Low | nih.govresearchgate.net |
| PDK4 | High | nih.gov |
The pyruvate dehydrogenase complex (PDC) is a large, multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible conversion of pyruvate into acetyl-CoA. nih.govplos.org This reaction is a pivotal step in cellular respiration. The activity of PDC is tightly regulated by reversible phosphorylation; when phosphorylated by PDK, the complex becomes inactive. plos.orgwikipedia.org
By inhibiting PDK, dichloroacetate prevents the phosphorylation of the E1α subunit of PDC, thereby maintaining the complex in its active, non-phosphorylated state. wikipedia.orgresearchgate.net This direct mechanism leads to a significant increase in PDC activity. nih.gov This activation has been documented in numerous experimental models, including isolated mitochondria and various cell lines such as those derived from breast cancer, oral squamous cell carcinoma, and pancreatic cancer. nih.govoncotarget.comnih.gov The increased activity of PDC enhances the influx of pyruvate into the TCA cycle, directly impacting cellular metabolic pathways. nih.govgoogle.com
Table 2: Effect of Dichloroacetate (DCA) on Pyruvate Dehydrogenase Complex (PDC) Activity in Various Cell Lines
| Cell Line / Model | Observed Effect on PDC | References |
|---|---|---|
| Human Breast Cancer Cells (MCF7) | Decreased phosphorylation of PDH, indicating activation. | nih.gov |
| Human Oral Squamous Carcinoma Cells (HSC-2, HSC-3) | Inhibition of PDK and reduced phosphorylation of the PDH E1α subunit. | oncotarget.com |
| Human Pancreatic Cancer Cells (PANC-1, BXPC-3) | Stimulation of PDH. | nih.gov |
| Rat Cardiac Arrest Model | Increased PDH activity in the brain. | nih.gov |
Shifts in Glucose Metabolism in In Vitro or In Vivo (Non-Human) Models
The activation of the pyruvate dehydrogenase complex by dichloroacetate initiates a significant shift in cellular glucose metabolism. This metabolic reprogramming involves moving away from lactate (B86563) production and toward the complete oxidation of glucose in the mitochondria.
Many types of cancer cells display a metabolic phenotype known as the Warburg effect, which is characterized by a high rate of glycolysis and lactate production, even in the presence of sufficient oxygen (aerobic glycolysis). researchopenworld.comgoogle.comwikipedia.org This metabolic state is thought to provide a growth advantage to tumor cells. google.com
Dichloroacetate has been shown to counteract this effect in a variety of non-human experimental models. nih.govnih.govfrontiersin.org By activating PDC and funneling pyruvate into the mitochondria, DCA reduces the conversion of pyruvate to lactate in the cytosol. mdpi.comwikipedia.org This leads to measurable decreases in both glucose consumption and lactate secretion in cancer cell lines, representing a reversal of the Warburg phenotype. mdpi.comnih.gov This metabolic shift has been observed in research models of lung cancer, breast cancer, and glioblastoma, among others. researchgate.netnih.govnih.gov
Table 3: Impact of Dichloroacetate (DCA) on Markers of the Warburg Effect in Experimental Models
| Cell Line / Model | Effect on Lactate Production | Effect on Glucose Consumption | References |
|---|---|---|---|
| Human NSCLC Cells (A549, H1299) | Decreased | Decreased | nih.gov |
| Human Breast Cancer Cells | Reduced extracellular lactate. | Not specified | mdpi.com |
| Human Glioma Cells | Reverses the Warburg effect. | Not specified | researchgate.netnih.gov |
| Canine Mammary Carcinoma Cells | Reduced extracellular lactate. | Not specified | mdpi.com |
The consequence of shunting pyruvate away from lactate production and into the mitochondria is an increased substrate supply for the tricarboxylic acid (TCA) cycle in the form of acetyl-CoA. nih.govnih.gov This, in turn, fuels the process of oxidative phosphorylation (OXPHOS), the primary and most efficient pathway for ATP production in most normal cells. nih.govtandfonline.com
Treatment with dichloroacetate has been demonstrated to stimulate mitochondrial respiration and enhance OXPHOS in various experimental cell lines. nih.govgoogle.com A common method to measure this is through extracellular flux analysis, which can determine the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. merckmillipore.com Studies have consistently reported that DCA treatment leads to an increased OCR in cell lines from melanoma and breast cancer, signifying a metabolic switch from glycolysis towards oxidative phosphorylation for energy generation. nih.govmerckmillipore.com
Table 4: Effect of Dichloroacetate (DCA) on Oxidative Phosphorylation (OXPHOS) in Experimental Cell Lines
| Cell Line | Measured Effect | References |
|---|---|---|
| Human Melanoma Cells | Increased Oxygen Consumption Rate (OCR) to Extracellular Acidification Rate (ECAR) ratio. | merckmillipore.com |
| Human Breast Cancer Cells (MCF7) | Increased Oxygen Consumption Rate (OCR). | nih.gov |
| Human Oral Squamous Carcinoma Cells (HSC-2, HSC-3) | Stimulation of respiratory activity. | oncotarget.com |
| Human Macrophages (M1) | Induced a metabolic shift from glycolysis to OXPHOS. | frontiersin.org |
Effects on Mitochondrial Function and Bioenergetics in Model Systems
Dichloroacetate (DCA) and its ester derivatives are recognized for their role as metabolic modulators. The primary mechanism involves the inhibition of pyruvate dehydrogenase kinase (PDK), an enzyme that deactivates the pyruvate dehydrogenase (PDH) complex through phosphorylation. mdpi.comelifesciences.org By inhibiting PDK, dichloroacetate esters ensure that PDH remains in its active state, facilitating the conversion of pyruvate into acetyl-CoA. mdpi.comdovepress.com This action effectively shifts cellular energy metabolism from cytosolic glycolysis toward mitochondrial oxidative phosphorylation (OXPHOS), thereby increasing the flux of pyruvate into the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov This fundamental metabolic switch has significant downstream effects on mitochondrial bioenergetics.
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and energy-coupling efficiency. Dichloroacetate and its derivatives have been shown to modulate ΔΨm in various model systems. In many cancer cell lines, which exhibit a hyperpolarized mitochondrial membrane, DCA treatment can reverse this state toward that of normal cells. mdpi.com Studies on specific DCA derivatives have provided further insight. For instance, a mitochondria-targeted version, Mito-DCA, demonstrated an ability to reduce ΔΨm in prostate cancer cells. acs.org Similarly, another ester derivative, Bet-CA, was found to significantly alter the mitochondrial membrane potential gradient. nih.gov In some experimental contexts, DCA treatment has been associated with a slight decrease in the fluorescence intensity of ΔΨm-sensitive dyes, suggesting a reduction in membrane potential. spandidos-publications.com
Table 1: Effect of Dichloroacetate and its Derivatives on Mitochondrial Membrane Potential (ΔΨm) in Experimental Models
| Compound/Derivative | Model System | Observed Effect on ΔΨm | Reference(s) |
|---|---|---|---|
| Dichloroacetate (DCA) | Glioblastoma, Lung Adenocarcinoma, Breast Cancer Cells | Reversal of hyperpolarization | mdpi.com |
| Dichloroacetate (DCA) | Human Neuroblastoma SH-SY5Y Cells | Slight decrease | spandidos-publications.com |
| Mito-DCA | Prostate Cancer (PC3) Cells | Reduction | acs.org |
The metabolic shift towards oxidative phosphorylation induced by dichloroacetate esters often leads to increased electron flow through the mitochondrial electron transport chain. A consequence of this heightened mitochondrial activity can be an increase in the production of reactive oxygen species (ROS). medchemexpress.com Multiple studies have confirmed that DCA treatment leads to enhanced ROS generation in various cell lines. mdpi.comnih.gov This effect is considered a key part of its biological activity in certain contexts. For example, in hypoxic breast cancer cells, DCA triggered a significant, dose-dependent increase in ROS production. mdpi.com Ester derivatives have shown similar effects; the co-drug 'Bet-CA', an ester of betulinic acid and dichloroacetate, was also reported to increase ROS production. nih.gov This upregulation of ROS is linked to the increased metabolic flux and subsequent electron leakage from the respiratory chain. mdpi.comthno.org
Table 2: Modulation of Reactive Oxygen Species (ROS) by Dichloroacetate and its Derivatives
| Compound/Derivative | Model System | Observed Effect on ROS | Reference(s) |
|---|---|---|---|
| Dichloroacetate (DCA) | Pancreatic Cancer Cells (PANC-1, BXPC-3) | Enhancement of ROS production | mdpi.com |
| Dichloroacetate (DCA) | Breast Cancer Cells (EMT6, 4T1) | Dose-dependent increase, especially under hypoxia | mdpi.com |
| Bet-CA (Betulinic acid-DCA ester) | Various Cancer Cell Lines | Increased ROS production | nih.gov |
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. rsc.org Using isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the path of carbon atoms through various metabolic pathways. mdpi.com Studies employing MFA have been crucial in elucidating the precise effects of dichloroacetate esters on cellular metabolism.
These analyses have confirmed that DCA treatment redirects metabolic flux from glycolysis towards the TCA cycle. nih.govmdpi.com This is evidenced by a decreased conversion of pyruvate to lactate and an increased incorporation of glucose-derived carbons into TCA cycle intermediates and associated amino acids like glutamate (B1630785) and aspartate. mdpi.com However, the effects can be complex. Some studies have shown that despite the activation of PDH, DCA treatment can paradoxically result in reduced mitochondrial oxygen consumption in certain cell lines, suggesting the existence of additional, off-target effects or secondary metabolic adaptations. mdpi.comnih.gov This highlights that the ultimate metabolic reprogramming induced by DCA can be dependent on the specific metabolic phenotype of the cell. nih.gov
Table 3: Findings from Metabolic Flux Analyses of Dichloroacetate Treatment
| Parameter | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Pyruvate to Lactate Flux | Pancreatic Cancer Cells | Decreased | mdpi.com |
| Pyruvate to Acetyl-CoA Flux | General (Mechanism of Action) | Increased | mdpi.comelifesciences.org |
| Oxygen Consumption Rate (OCR) | Oral Squamous Carcinoma Cells (HSC-2, HSC-3) | Increased | nih.gov |
| Oxygen Consumption Rate (OCR) | Pancreatic Cancer Cells (PANC-1, BXPC-3) | Reduced | mdpi.comnih.gov |
Mechanistic Studies on Specific Non-Therapeutic Biological Applications
Dichloroacetic acid (DCA) has long been recognized for its phytotoxic properties, but its practical use as an herbicide has been limited, partly due to its rapid decomposition when exposed to light. nih.govrsc.org Research has shown that converting DCA into derivatives, specifically ionic salts with long alkyl chains, can significantly enhance its herbicidal efficacy and stability. nih.govresearchgate.net Derivatives with alkyl chains ranging from dodecyl (12 carbons) to hexadecyl (16 carbons), a category that includes tetradecyl dichloroacetate, have demonstrated improved post-emergence herbicidal activity against broadleaf weeds compared to the parent acid. nih.gov This enhancement is attributed to the synergistic effects of improved surface activity and stability conferred by the long-chain cationic portion of the salt. nih.govresearchgate.net
The primary herbicidal mechanism of action for dichloroacetate in plants has been identified as the disruption of photosynthesis. rsc.orgrsc.org Specifically, research indicates that DCA inhibits the electron transport chain within photosystem II (PSII). nih.govrsc.org The site of inhibition is located at the reductase side of PSII, where DCA blocks the transfer of electrons between the primary and secondary quinone acceptors, specifically between menaquinone (QA) and ubiquinone (QB). rsc.orgrsc.org This interruption of electron flow halts the process of linear electron transport, thereby inhibiting ATP and NADPH production necessary for carbon fixation and ultimately leading to plant death. Studies on ammonium (B1175870) dichloroacetates with long alkyl chains have confirmed this mechanism, showing that these more potent derivatives act by inhibiting the electron transport between QA and QB of PSII. nih.gov
Table 4: Herbicidal Efficacy of Long-Chain Ammonium Dichloroacetates
| Compound (Ionic Liquid) | Target Weed | EC₅₀ Value (mg mL⁻¹) | Reference(s) |
|---|---|---|---|
| Dodecyltrimethylammonium dichloroacetate | Chenopodium album | 1.74 | nih.gov |
| Tetradecyltrimethylammonium dichloroacetate | Chenopodium album | 2.15 | nih.gov |
| Hexadecyltrimethylammonium dichloroacetate | Chenopodium album | 2.95 | nih.gov |
| Dodecyltrimethylammonium dichloroacetate | Xanthium sibiricum | 1.12 | nih.gov |
| Tetradecyltrimethylammonium dichloroacetate | Xanthium sibiricum | 1.63 | nih.gov |
| Hexadecyltrimethylammonium dichloroacetate | Xanthium sibiricum | 2.66 | nih.gov |
EC₅₀ represents the concentration required to inhibit growth by 50%. Data indicates that herbicidal activity decreases as the alkyl chain length extends from C12 to C16 in these specific examples.
Table of Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Dichloroacetate (DCA) | | Pyruvate | | Acetyl-Coenzyme A (Acetyl-CoA) | | Lactate | | Betulinic acid | | Dodecyltrimethylammonium dichloroacetate | | Tetradecyltrimethylammonium dichloroacetate | | Hexadecyltrimethylammonium dichloroacetate | | Glutamate | | Aspartate | | Alanine | | Menaquinone (QA) | | Ubiquinone (QB) | | Adenosine triphosphate (ATP) | | Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) |
Herbicidal Activity Mechanisms of Long-Chain Dichloroacetate Derivatives in Agricultural Research Models
Influence on Plant Growth and Development at Cellular Level
The biological activity of dichloroacetate esters and their parent compound, dichloroacetic acid (DCA), in non-clinical contexts has been particularly noted in the field of plant science. Research indicates that DCA possesses phytotoxic properties. rsc.org At a cellular level, the mechanism of this phytotoxicity has been linked to the inhibition of key photosynthetic processes. Specifically, DCA has been found to inhibit electron transport at the reductase side in plant photosystem II (PSII) reaction centers, interfering with the electron flow between the primary quinone electron acceptor (QA) and the secondary quinone electron acceptor (QB). rsc.org
The efficacy of these compounds as agents influencing plant growth is also related to their physicochemical properties, which dictate their uptake and interaction with plant tissues. For instance, converting DCA into an ionic salt form, such as an ammonium dichloroacetate, can improve its water solubility. rsc.org Enhanced solubility is a critical factor for improving a compound's application in an aqueous spray format, as it helps prevent crystallization on leaf surfaces, prolongs the retention time of the spray in a liquid state for absorption, and ultimately facilitates greater uptake by the plant. rsc.org This modification leads to a more pronounced biological effect, namely, the disruption of growth and development. rsc.org
Structure-Activity Relationships for Herbicidal Potential
The relationship between the chemical structure of dichloroacetate derivatives and their herbicidal activity is a key area of investigation for developing new herbicidal formulations. Dichloroacetic acid (DCA) itself has herbicidal potential, but its effectiveness can be limited by factors such as degradation upon exposure to UV light. rsc.orgnih.gov To address this and enhance activity, researchers have synthesized novel ammonium dichloroacetates, transforming DCA into herbicidal ionic liquids (HILs). nih.govresearchgate.net
A study involving fifteen such novel ammonium dichloroacetates revealed a clear structure-activity relationship based on the length of the alkyl chains attached to the ammonium cation. nih.gov The findings demonstrated that salts with longer alkyl chains, specifically those ranging from dodecyl (12 carbons) to hexadecyl (16 carbons), exhibited enhanced post-emergence herbicidal activity against certain broadleaf weeds when compared to the original DCA anion. nih.govresearchgate.net This enhancement is attributed to a synergistic effect of structural factors, including improved surface activity, solubility, and stability, which arise from the ionic nature of the compounds. nih.gov
However, the relationship is not linear. While lengthening the alkyl chain from short to long (e.g., 12-16 carbons) boosted efficacy, further elongation of the chain was found to decrease herbicidal activity. nih.gov This suggests an optimal range for the alkyl chain length to maximize phytotoxicity. The herbicidal efficacies for three long-chain ionic liquids (ILs) against various weeds were quantified using EC₅₀ values (the concentration required to inhibit growth by 50%).
| Compound | Alkyl Chain | EC₅₀ for C. album (mg mL⁻¹) | EC₅₀ for S. nigrum (mg mL⁻¹) | EC₅₀ for X. sibiricum (mg mL⁻¹) |
|---|---|---|---|---|
| IL 13 | Dodecyl | 1.74 | 2.46 | 1.12 |
| IL 14 | Tetradecyl | 2.95 | 4.40 | 2.66 |
| IL 15 | Hexadecyl | Data not specified in source for this combination | Data not specified in source for this combination | Data not specified in source for this combination |
Significantly, the EC₅₀ values for these ionic liquids were several folds lower than that of the parent DCA, confirming that the structural conversion to an ionic salt form successfully enhances herbicidal activity. nih.gov
Exploration of Other Non-Therapeutic Biological Interactions in Diverse Experimental Systems
Beyond direct phytotoxicity in agricultural applications, dichloroacetate esters and their parent acid interact with biological systems in other non-therapeutic ways, primarily within environmental contexts. A significant biological interaction is their susceptibility to biodegradation. Dichloroacetic acid has a relatively short persistence in water and soil, which is attributed to its breakdown by microbial dehalogenases. rsc.org This interaction with soil and water microorganisms is a key factor in its environmental fate.
Biotransformation and Metabolic Fate Studies of Dichloroacetate Esters Non Human Models
Ester Hydrolysis Pathways in In Vitro Enzyme Systems or Non-Human Biological Fluids
The initial and pivotal step in the biotransformation of tetradecyl dichloroacetate (B87207) is the cleavage of the ester bond. This hydrolysis is anticipated to be primarily mediated by carboxylesterases, a ubiquitous class of enzymes found in various tissues, with the highest concentrations typically in the liver, but also present in the intestine, lungs, and blood of mammals. nih.govnih.gov
The reaction yields dichloroacetic acid (DCA) and 1-tetradecanol (B3432657) (also known as myristyl alcohol).
Chemical Equation for the Hydrolysis of Tetradecyl Dichloroacetate: CHCl₂COOCH₂(CH₂)₁₂CH₃ + H₂O → CHCl₂COOH + HOCH₂(CH₂)₁₂CH₃ (this compound + Water → Dichloroacetic Acid + 1-Tetradecanol)
While direct enzymatic studies on this compound are not extensively documented, the principles of ester hydrolysis by carboxylesterases are well-established. These enzymes generally exhibit broad substrate specificity. nih.gov However, the rate of hydrolysis can be influenced by the physicochemical properties of the ester, including the nature of both the acyl and the alkyl groups. For instance, some dichloroacetate esters are noted to be chemically labile. wikipedia.org
Fate of the Dichloroacetate Moiety in Non-Human Metabolic Systems
Once liberated, the dichloroacetate (DCA) moiety enters a well-characterized metabolic pathway. The primary route of DCA biotransformation in mammalian systems is its conversion to glyoxylate (B1226380). nih.govresearchgate.net This reaction is catalyzed by the cytosolic enzyme glutathione (B108866) S-transferase zeta 1 (GSTZ1), which is also known as maleylacetoacetate isomerase. researchgate.net
Oxidation to Oxalate: Glyoxylate can be oxidized to oxalate, which is then primarily excreted in the urine. mdpi.com
Transamination to Glycine: Glyoxylate can undergo transamination to form the amino acid glycine.
Conversion to Carbon Dioxide: Further metabolism can lead to the formation of carbon dioxide, which is eliminated through respiration. nih.gov
It is important to note that DCA can inhibit its own metabolism by inactivating GSTZ1, which can lead to a decreased clearance of DCA upon repeated exposure. nih.govnih.gov This has been observed in various animal models, including rats and dogs. mdpi.com
Influence of Alkyl Chain Length (e.g., Tetradecyl) on Biotransformation Kinetics in Experimental Models
The length of the alkyl chain of an ester can significantly influence the kinetics of its enzymatic hydrolysis. For carboxylesterases, the relationship between alkyl chain length and hydrolytic activity is not always linear and can be enzyme-specific.
Enzyme Inhibition/Activity: Studies on the inhibition of rat intestinal carboxylesterases by various alkyl esters have shown that inhibitory potency can vary with chain length. For saturated alkyl esters, the inhibitory potency was observed to be C10:0 > C8:0 > C6:0 > C4:0 > C12:0, while esters with chain lengths of C14:0 and longer showed no inhibitory effect at the concentrations tested. nih.gov This suggests that very long alkyl chains, such as the tetradecyl (C14) group, may be poorer substrates or inhibitors for certain carboxylesterases compared to esters with mid-length chains.
Hydrophobicity: The hydrophobicity conferred by a long alkyl chain like tetradecyl can also affect the compound's interaction with the active site of hydrolytic enzymes. Increased hydrophobicity can sometimes lead to stronger binding within the enzyme's active site, but if the chain is too long, it may cause steric hindrance, preventing optimal positioning for catalysis. frontiersin.org Research on other enzyme systems has demonstrated that the potency of enzyme inhibition can directly correlate with the hydrophobicity of the alkyl group. nih.gov
Following hydrolysis, the resulting 1-tetradecanol is metabolized through pathways for long-chain fatty alcohols. This typically involves oxidation to the corresponding fatty aldehyde (tetradecanal) and then to the fatty acid (myristic acid) by alcohol and aldehyde dehydrogenases, respectively. ebi.ac.uk Myristic acid can then enter the β-oxidation pathway for energy production or be incorporated into cellular lipids. imrpress.comimrpress.com
Excretion Pathways in Non-Human Organisms or Environmental Models
The excretion of this compound metabolites in non-human organisms will follow the routes of its constituent parts, DCA and 1-tetradecanol.
Dichloroacetate Metabolites: The primary urinary metabolite of DCA is oxalate. nih.gov Unchanged DCA can also be excreted in the urine, particularly at higher doses or with repeated administration that leads to the saturation of its metabolic pathway. nih.gov A portion of the carbon from DCA is also excreted as carbon dioxide in expired air. nih.gov
1-Tetradecanol Metabolites: The metabolites of 1-tetradecanol, primarily myristic acid, are largely utilized in endogenous metabolic pathways. Any excess that is not used for energy or biosynthesis can be stored as triglycerides in adipose tissue. The complete oxidation of the fatty acid results in carbon dioxide and water.
The following table summarizes the plasma half-life of dichloroacetate in different non-human species, which informs the potential duration of action and clearance of the DCA moiety following hydrolysis.
| Species | Plasma Half-life of Dichloroacetate |
| Rat | Approximately 4 hours |
| Dog | Approximately 24 hours |
Data derived from studies on dichloroacetate administration. mdpi.com
Computational and Theoretical Studies on Tetradecyl Dichloroacetate
Molecular Modeling of Compound-Target Interactions (e.g., with PDK Enzymes)
Molecular modeling is a cornerstone of computational chemistry, enabling the simulation of interactions between a small molecule (ligand) and a biological target, typically a protein. For Tetradecyl Dichloroacetate (B87207), a key target of interest is the Pyruvate (B1213749) Dehydrogenase Kinase (PDK) family of enzymes, which are well-established targets of its parent compound, DCA. uniprot.orgnih.gov DCA inhibits PDK, leading to a metabolic shift from glycolysis to glucose oxidation, a mechanism explored for its therapeutic potential. nih.govesmed.orgmdpi.com
Docking Studies to Predict Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method estimates the binding affinity and strength of the interaction, often expressed as a docking score. For the dichloroacetate moiety, crystal structures have shown that it binds within a helix bundle in the N-terminal domain of PDK1. uniprot.orgnih.gov This binding is allosteric and induces conformational changes that inactivate the kinase. uniprot.orgresearchgate.net
A docking study of Tetradecyl Dichloroacetate with PDK would aim to determine if the long tetradecyl chain enhances or alters this interaction. The study would model how the dichloroacetate head group orients in the known binding site and how the hydrophobic tail interacts with the protein surface. The results would provide a binding energy score, which indicates the stability of the complex. While specific docking scores for this compound are not published, studies on DCA and its analogues show that PDK2 is often the most sensitive isozyme. researchgate.netnih.gov
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dichloroacetate (DCA) | Human PDK1 | -5.0 to -7.0 (Typical Range) | Residues within the N-terminal helix bundle |
| This compound | Human PDK1 | Not available (Hypothesized to be influenced by hydrophobic interactions of the tail) | Dichloroacetate head group with polar residues; Tetradecyl tail with hydrophobic pockets on the protein surface |
This table presents typical or hypothetical data to illustrate the output of docking studies. Actual values require specific computational analysis.
Molecular Dynamics Simulations of Ligand-Protein Complexes
Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. nih.govmdpi.com MD simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that maintain the complex. nih.gov
For a this compound-PDK complex, an MD simulation could:
Assess Binding Stability: Confirm if the orientation predicted by docking is stable over a simulation period of nanoseconds to microseconds.
Characterize Conformational Changes: Observe how the binding of the ligand affects the protein's structure and dynamics, which is crucial for understanding allosteric inhibition. nih.gov
Analyze Intermolecular Interactions: Quantify the duration and strength of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. The long alkyl chain of this compound would be expected to form significant hydrophobic interactions with the protein surface, potentially increasing the residency time of the compound at its binding site compared to DCA.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Research Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or other properties. taylorfrancis.com These models are widely used in the development of new herbicides and pharmaceuticals to predict the activity of unsynthesized compounds. researchgate.netnih.gov
Development of Predictive Models for Herbicidal Activity
The development of a QSAR model for predicting the herbicidal activity of compounds like this compound involves several steps. First, a dataset of structurally diverse compounds with experimentally measured herbicidal activities is collected. nih.gov Then, molecular descriptors (numerical representations of chemical structure) are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight) and topological indices. bohrium.comukim.mk
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed activity. mdpi.comukim.mk Such models can reveal which structural features are critical for herbicidal effects. For haloacetate-type compounds, factors like the nature of the halogen atoms and the properties of the ester group could be significant variables in a QSAR model. nih.gov
| Model Parameter | Value | Interpretation in QSAR |
| r² (Coefficient of Determination) | > 0.6 | Indicates the goodness of fit; a value of 0.8 means the model explains 80% of the variance in the data. |
| q² (Cross-validated r²) | > 0.5 | Measures the predictive ability of the model on new data; a high value indicates a robust and predictive model. |
| Key Descriptors | e.g., LogP, Polarizability, Steric parameters | Identifies the molecular properties that are most influential on the herbicidal activity of the chemical series. |
This table describes key statistical parameters used to validate QSAR models and their general interpretation.
Prediction of Metabolic Stability and Biotransformation Pathways
Several software platforms use rule-based systems or machine learning models trained on large databases of metabolic reactions to predict biotransformation pathways. frontiersin.org For this compound, these tools would likely predict the following primary metabolic steps:
Ester Hydrolysis: Cleavage of the ester bond to yield Dichloroacetic acid and Tetradecanol (B45765).
Oxidation of the Alkyl Chain: Cytochrome P450-mediated oxidation at various positions along the tetradecyl chain.
Phase II Conjugation: Subsequent reactions on the initial metabolites, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.
These predictive models help in the early identification of potentially reactive or toxic metabolites, guiding further experimental studies. researchgate.netresearchgate.netnstda.or.th
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. mdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular geometry. researchgate.net
For this compound, quantum chemical calculations can determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Electronic Properties: The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to metabolic attack or interaction with biological targets.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Reaction Energetics: Calculation of the energy changes associated with potential reactions, such as hydrolysis, can provide insights into the compound's stability.
| Calculated Property | Description and Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule, which influences its solubility and interactions with polar molecules like water. |
| Electrostatic Potential | Maps the charge distribution on the molecular surface, identifying sites for electrostatic interactions with protein targets. |
This table explains key electronic properties that can be determined from quantum chemical calculations and their relevance to molecular reactivity and interaction.
Conformational Analysis of Long-Chain Ester Derivatives
The conformational landscape of long-chain esters, such as this compound, is a complex subject primarily explored through computational and theoretical methods. Direct experimental determination of the myriad of possible conformations for such flexible molecules is challenging. Therefore, computational techniques like molecular dynamics (MD) simulations and quantum-chemical calculations are indispensable tools for understanding their structural dynamics and preferred geometries.
Ester Group Conformation
The ester functional group itself has preferred planar arrangements, primarily the s-trans (anti-periplanar) and s-cis (syn-periplanar) conformations, referring to the arrangement around the C-O single bond. For most acyclic esters, the s-trans conformation is significantly more stable due to reduced steric hindrance. imperial.ac.uk The planarity is stabilized by resonance between the lone pair of the non-carbonyl oxygen and the π* orbital of the carbonyl group. imperial.ac.uk
Influence of the Long Alkyl Chain
The tetradecyl chain introduces a high degree of conformational freedom. The rotation around each C-C single bond can lead to different spatial arrangements, from a fully extended, linear all-trans conformation to more compact, folded structures. Research on the conformational preferences of ester groups suggests they can facilitate the large-amplitude folding of long alkyl chains. nih.govnih.gov
In supersonic jet expansion experiments combined with Raman spectroscopy on model esters, it has been shown that while the core C-O-C(=O)-C-C segment can be cooled into a single all-trans conformation, the isomerism in the longer alkyl chain largely persists. nih.govnih.govpreprints.org This highlights the low energy barriers between different conformations of the alkyl chain, leading to a dynamic equilibrium of various folded and extended forms at normal temperatures.
The complexity of these molecules is underscored by databases like PubChem, which note that for very long and flexible esters, automatic 3D conformer generation can be disallowed due to the sheer number of possible structures. nih.gov This computational challenge emphasizes the need for sophisticated simulation techniques to explore the potential energy surface of molecules like this compound.
Interactive Data Table: Typical Ester Dihedral Angles
Below is a summary of the key dihedral angles that define the conformation of the ester group. The values represent idealized or commonly observed angles in computational studies.
| Dihedral Angle | Description | Conformation | Typical Value (degrees) |
| O=C-O-C | Defines the planarity of the ester group | s-trans (anti-periplanar) | ~180° |
| O=C-O-C | Defines the planarity of the ester group | s-cis (syn-periplanar) | ~0° |
| C-C-C-C | Defines the backbone of the alkyl chain | trans (anti) | ~180° |
| C-C-C-C | Defines the backbone of the alkyl chain | gauche | ~±60° |
Future Research Directions and Methodological Innovations for Dichloroacetate Esters
Development of Novel Synthetic Strategies for Targeted Dichloroacetate (B87207) Derivatives
The synthesis of dichloroacetate esters is evolving, with a significant push towards environmentally benign and highly selective methodologies. These advancements are critical for producing targeted derivatives for research and potential industrial use.
Traditional esterification methods often rely on harsh acid catalysts and hazardous solvents, such as chlorinated or amide systems, which pose risks to human health and the environment. researchgate.netnih.gov Green chemistry principles aim to mitigate these issues by designing safer and more efficient synthetic processes. A key development is the substitution of hazardous solvents with greener alternatives. For instance, acetonitrile (B52724) has been successfully used as a less hazardous solvent for Steglich esterification, a common method for coupling carboxylic acids and alcohols, yielding pure esters in high yields without the need for chromatographic purification. nih.govjove.comjove.com
Another green approach involves the development of novel catalysts that are efficient, recyclable, and operate under mild conditions. researchgate.net Recently, chemists have developed innovative bimetallic oxide cluster catalysts (e.g., RhRu on carbon) that are highly efficient in ester-producing reactions. labmanager.com A significant advantage of these catalysts is their ability to use molecular oxygen, which is abundant and non-toxic, as the sole oxidant, with water being the only byproduct. labmanager.com Such catalytic systems represent a more sustainable and atom-economical strategy for chemical synthesis. labmanager.com Enzymatic esterification, discussed in the next section, is also a cornerstone of green chemistry, offering high selectivity and milder operating conditions compared to traditional chemical methods. researchgate.net
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create complex molecules with high stereoselectivity. This approach is particularly valuable for producing specific stereoisomers of esters, which can have distinct properties and activities. Enzymes, especially hydrolases like lipases, are widely used due to their broad substrate specificity, high stereoselectivity, and ability to function without additional cofactors. nih.gov
These strategies often involve a kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture. For example, a combination of a ruthenium catalyst for in situ racemization of a secondary alcohol and a lipase (B570770) for selective acylation can produce enantiopure esters in high yields. organic-chemistry.org Similarly, chemoenzymatic methods have been developed to access all four possible stereoisomers of 2,3-dimethylglyceric acid ethyl ester, utilizing selective enzymatic reductions and resolutions. mdpi.comresearchgate.net Such one-pot cascade reactions, combining chemical catalysis with enzymatic steps, can enhance enantiomeric purity compared to stepwise methods and simplify purification procedures, reducing waste and energy costs. nih.govresearchgate.net These established principles could be adapted for the stereoselective synthesis of chiral dichloroacetate esters.
Advancements in Analytical Techniques for Detection and Quantification in Complex Research Matrices
The accurate detection and quantification of tetradecyl dichloroacetate and related compounds in complex biological or environmental samples are crucial for research. Modern analytical chemistry offers powerful tools to meet this challenge, with hyphenated techniques being at the forefront.
Hyphenated techniques, which couple a separation method with a detection method, provide the high sensitivity and selectivity needed for analyzing trace amounts of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of dichloroacetic acid (DCA) and its metabolites, derivatization is typically required to increase their volatility for GC analysis. nih.govthermofisher.com Common methods involve esterification to form methyl esters, often using reagents like boron trifluoride-methanol complex or diazomethane. nih.govnih.goviarc.fr Pentafluorobenzyl bromide (PFBBr) is another effective derivatization reagent that converts carboxylic acids into their corresponding fluorinated derivatives, which enhances their detectability. thermofisher.com GC-MS has been successfully used to simultaneously measure DCA and its metabolites in human plasma with quantitation limits in the low micromolar range. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), offers a significant advantage by often eliminating the need for derivatization. nih.govexpec-tech.comresearchgate.net This is crucial for DCA analysis, as some derivatizing agents used for GC can artificially convert other compounds, like trichloroacetic acid, into DCA, leading to inaccurate measurements. nih.govresearchgate.net However, retaining small, polar compounds like DCA on traditional HPLC columns can be challenging. nih.govresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized LC technique that effectively retains and separates such polar compounds, making it well-suited for DCA analysis in biological matrices like blood and tissues. nih.govresearchgate.net Validated LC-MS/MS methods can achieve high sensitivity for quantifying DCA and other haloacetic acids in various samples, including drinking water and cosmetic raw materials. expec-tech.comresearchgate.net
Biosensors are analytical devices that combine a biological recognition element (e.g., an enzyme, antibody, or transcription factor) with a transducer to convert a biological recognition event into a measurable signal. mdpi.com They offer the potential for real-time, specific, and sensitive detection of target metabolites within complex research environments.
While specific biosensors for this compound have not been detailed, the principles for their development are well-established. Engineered metabolite-responsive biosensors, often based on transcription factors (TFs), can be designed to monitor the intracellular concentration of specific molecules. mdpi.com A typical biosensor system consists of a regulator protein (the TF) that binds the target metabolite, and a corresponding promoter that controls the expression of a reporter gene (e.g., for fluorescence). mdpi.com When the metabolite binds to the TF, it causes a conformational change that either activates or represses transcription, leading to a change in the reporter signal. Such systems have been successfully developed to detect key intermediates in various biosynthetic pathways, such as p-coumaric acid and naringenin. mdpi.com A similar approach could theoretically be employed to engineer a transcription factor that specifically recognizes the dichloroacetate moiety, enabling the development of a biosensor for detecting dichloroacetate esters or their metabolites in research settings.
Exploration of Expanded Non-Medical Applications of Long-Chain Dichloroacetate Esters
While much research on dichloroacetate has focused on its medical applications, its esters, particularly long-chain derivatives like this compound, possess properties that make them suitable for a range of non-medical applications. Dichloroacetic acid and its esters are known to be used as intermediates in organic synthesis for the production of compounds like glyoxylic acid and in the agricultural sector. iarc.frnih.gov
The broader category of long-chain esters finds extensive use in various industries. They serve as raw materials for emulsifiers, lubricants, and additives in paints, inks, and polymers. researchgate.net Synthetic esters are highly valued as lubricant basestocks in industrial applications, including metalworking fluids, hydraulic fluids, and compressor oils, due to their excellent lubricity and thermal stability. zslubes.com Their natural polarity causes them to be attracted to metal surfaces, forming a protective boundary layer. zslubes.com
Long-chain cellulose (B213188) esters have shown promise as bio-based materials for applications in coatings, films, and bioplastics. nih.govaalto.fi These esters can form transparent, flexible films with good water vapor barrier properties. aalto.fi Given these established applications for long-chain esters, this compound could potentially be explored for use as a specialized plasticizer, a component in synthetic lubricants, a coating agent, or an intermediate in the synthesis of more complex chemicals where both the long alkyl chain and the dichloroacetyl group contribute to desired final properties.
Materials Science Applications
The unique chemical structure of this compound, combining a long aliphatic chain with a reactive dichloroacetyl group, suggests several avenues for future research in materials science. The long-chain ester portion can impart properties like hydrophobicity and flexibility, while the dichloroacetate moiety can serve as a site for further chemical modification or impart specific functionality.
Future research could explore its use as a monomer or co-monomer in polymerization reactions. The development of polymers bearing activated esters is an area of significant interest for creating functional materials. mdpi.comnih.gov Copolymers that incorporate two different reactive ester units can allow for selective and sequential modifications, opening pathways to complex polymer structures. mdpi.com Research into incorporating this compound into polyester (B1180765) or polyacrylate backbones could yield novel materials with tailored thermal and mechanical properties.
Another potential application is in the development of functional coatings. Long-chain cellulose esters have been shown to form transparent, flexible, and water-resistant films and coatings. aalto.fi Investigating this compound's ability to form similar coatings could lead to new hydrophobic or reactive surfaces. Its long aliphatic chain could also be leveraged in the formulation of lubricants, an application where long-chain esters are already utilized. rsc.orgresearchgate.net Furthermore, the dichloroacetate group could be used for post-polymerization modification, where it could be reacted to attach other functional molecules, creating highly specialized surfaces or materials. mdpi.com The use of biodegradable polymer carriers to create nanoparticles for delivering dichloroacetate has been explored, suggesting that dichloroacetate esters could be integrated into advanced material-based delivery systems. nih.gov
| Potential Application Area | Research Rationale | Key Properties to Investigate |
| Polymer Synthesis | Use as a functional monomer or co-monomer to introduce specific properties into a polymer backbone. mdpi.comnih.govmdpi.com | Reactivity in polymerization, thermal stability (DSC, TGA), mechanical properties of resulting polymers. |
| Functional Coatings | The long tetradecyl chain could provide hydrophobicity and flexibility, similar to other long-chain esters used in coatings. aalto.fi | Film-forming ability, contact angle (hydrophobicity), adhesion, heat sealability. |
| Reactive Intermediates | The dichloroacetate moiety can act as a site for post-synthesis modification, allowing for the attachment of other functional groups. mdpi.com | Reactivity of the ester group, efficiency of subsequent modification reactions. |
| Lubricant Formulation | Long-chain esters are established components in industrial lubricants. rsc.orgresearchgate.net | Viscosity, thermal stability, hydrolytic stability under extreme pH. rsc.org |
Environmental Remediation Research
The environmental fate and potential applications of this compound are underexplored areas of research. Future studies could focus on its role as an environmentally sustainable solvent and its potential in bioremediation strategies.
Many simple esters, such as ethyl acetate (B1210297), are considered "green solvents" because they can be derived from renewable sources, are biodegradable, and have low toxicity. nih.govorientjchem.orgsigmaaldrich.com Future research could assess whether this compound and similar long-chain esters possess favorable properties to be used as biodegradable or eco-friendly solvents in specific industrial applications, potentially replacing more hazardous chlorinated solvents. dntb.gov.ua
The biodegradability of this compound is a key area for future study. The hydrolysis of esters is a well-understood chemical reaction that can be catalyzed by acids or bases, splitting the ester into its constituent alcohol and carboxylic acid. chemguide.co.uklumenlearning.com In an environmental context, microbial enzymes could catalyze the hydrolysis of this compound to yield tetradecanol (B45765) and dichloroacetic acid (DCA). This degradation pathway is significant because DCA itself is known to be metabolized by microorganisms. nih.gov Studies have identified anaerobic microbial pathways that can degrade DCA to glyoxylate (B1226380) and ultimately to less harmful products like acetate and carbon dioxide. nih.gov Therefore, a potential two-step remediation process could be investigated, where the ester is first hydrolyzed, followed by the microbial degradation of the resulting DCA. lumenlearning.comnih.gov Additionally, advanced remediation techniques such as using subcritical water to extract ester contaminants from soil could be explored. nih.gov
| Research Direction | Methodological Approach | Potential Outcome |
| Green Solvent Potential | Assess solvency power, toxicity profile, and biodegradability according to green chemistry principles. orientjchem.orgsigmaaldrich.com | Development of a biodegradable solvent for specialized industrial processes. nih.gov |
| Biodegradation Pathway | Investigate microbial hydrolysis of the ester bond to form tetradecanol and dichloroacetic acid. lumenlearning.com | Understanding the environmental fate and persistence of the compound. |
| Bioremediation Strategies | Study the complete anaerobic degradation of this compound, starting with hydrolysis followed by microbial metabolism of DCA. nih.gov | Designing bioremediation systems for environments contaminated with halogenated esters. |
| Advanced Remediation | Explore the efficacy of techniques like subcritical water extraction for removing the compound from contaminated soil. nih.gov | Establishing novel physical or chemical methods for environmental cleanup. |
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) in Mechanistic Studies using Experimental Models
To gain a deeper understanding of the specific biological effects of this compound, future research should integrate advanced multi-omics methodologies. While the parent compound, dichloroacetate (DCA), has been studied using these techniques, applying them to its long-chain ester would elucidate the impacts of the tetradecyl group on its mechanism of action, bioavailability, and cellular targets. frontiersin.orgnih.govnih.gov
Metabolomics, the large-scale study of small molecules, is a powerful tool for profiling the metabolic changes induced by a compound. nih.govresearchgate.net Studies using 1H NMR metabolic profiling have successfully characterized the metabolic shifts caused by DCA in cancer cell lines. nih.govresearchgate.net A similar approach for this compound would involve treating experimental models (e.g., cell cultures or animal models) and analyzing changes in both intracellular and extracellular metabolite pools. This could reveal whether the esterified form has a different metabolic impact than DCA, potentially identifying unique metabolic pathways that are affected. nih.gov
Proteomics can identify and quantify the abundance of thousands of proteins in a biological sample, providing insight into a compound's effect on cellular processes. Proteomic analysis of heart mitochondria from models treated with DCA identified changes in proteins related to oxidative damage and antioxidant functions. nih.gov Applying quantitative proteomics (e.g., using mass spectrometry) to models treated with this compound could identify specific protein expression changes that are distinct from those caused by DCA. This would help pinpoint the unique cellular pathways and signaling networks modulated by the ester.
The integration of metabolomics with other omics data, such as transcriptomics (gene expression analysis), can provide a holistic view of a compound's mechanism of action. frontiersin.orgnih.gov Such an integrated multi-omics approach was used to investigate DCA in lung cancer models, revealing alterations in metabolic pathways and identifying the MIF gene as a potential therapeutic target. frontiersin.orgnih.gov A similar strategy for this compound would provide a comprehensive, systems-level understanding of its biological activity, highlighting how the addition of the long alkyl chain alters the compound's interaction with cellular machinery.
| Multi-Omics Technique | Research Goal for this compound | Example of Insights Gained for DCA |
| Metabolomics (e.g., 1H NMR, LC-MS) | To profile the specific metabolic shifts induced by the ester form and compare them to the parent acid. nih.govresearchgate.net | Identified alterations in the Warburg effect and citric acid cycle in cancer cells. frontiersin.orgnih.gov |
| Proteomics (e.g., Mass Spectrometry) | To identify unique protein expression signatures and cellular pathways affected by the ester. | Revealed modulation of mitochondrial proteins involved in oxidative stress and antioxidant response. nih.gov |
| Integrated Multi-Omics (Metabolomics + Transcriptomics) | To build a comprehensive model of the compound's mechanism of action, from gene expression to metabolic output. frontiersin.orgnih.gov | Linked metabolic changes to specific gene expression alterations (e.g., MIF gene) to propose novel therapeutic targets. frontiersin.orgnih.gov |
Q & A
Q. What are the primary biochemical mechanisms by which dichloroacetate (DCA) modulates cellular metabolism, particularly in cancer models?
DCA inhibits pyruvate dehydrogenase kinase (PDK), activating pyruvate dehydrogenase (PDH), which shifts metabolism from glycolysis to oxidative phosphorylation. This reduces lactate production and suppresses the Warburg effect in cancer cells . Key methodologies include:
Q. How are preclinical experiments designed to evaluate DCA’s efficacy in lactic acidosis or mitochondrial disorders?
Standard protocols involve:
- Animal models : Rats with chemically induced lactic acidosis (e.g., using carbon tetrachloride) or genetic mitochondrial defects (e.g., PDK overexpression) .
- Endpoints : Arterial blood lactate, bicarbonate, and pH measurements at baseline and post-treatment intervals .
- Statistical frameworks : Paired t-tests for within-group changes and Mann-Whitney U tests for intergroup comparisons .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in DCA’s therapeutic outcomes across cancer trials?
Discrepancies arise from tumor heterogeneity, hypoxia, and dosing regimens. Approaches include:
- Stratified trial design : Segment patients by tumor hypoxia status (e.g., HIF-1α expression) to identify responders .
- Combination therapy : Co-administer DCA with platinum-based chemotherapy to enhance efficacy in hypoxic tumors .
- Meta-analysis : Pool data from Phase I/II trials (e.g., Dunbar et al., 2014; Chu et al., 2015) to identify covariates like dosing schedules or genetic polymorphisms .
Q. How can pharmacokinetic challenges in chronic DCA administration be mitigated?
Key challenges include dose-dependent neurotoxicity (e.g., peripheral neuropathy) and variable clearance rates. Solutions involve:
- Pharmacogenetic screening : Polymorphisms in glutathione transferase zeta 1 (GSTZ1) correlate with DCA metabolism rates; genotyping guides personalized dosing .
- Intermittent dosing : Alternate 4-week treatment with 1-week drug holidays to reduce neurotoxicity .
- Biomarker monitoring : Serial measurements of plasma DCA, lactate, and GSTZ1 activity .
Data Contradiction Analysis
Q. Why do some studies report DCA-induced toxicity (e.g., neuropathy) while others show minimal adverse effects?
Discrepancies stem from:
- Dose and duration : Neurotoxicity is dose-dependent (>25 mg/kg/day) and reversible upon discontinuation .
- Population differences : Patients with MELAS (mitochondrial encephalopathy) exhibit heightened susceptibility to neuropathy due to pre-existing mitochondrial dysfunction .
- Mitigation strategies : Co-administration of acetyl-L-carnitine or thiamine reduces neurotoxic risk .
Methodological Tables
Q. Table 1. Metabolic Effects of DCA in Diabetic Patients (Stacpoole et al., 1978)
| Parameter | Change (%) | P-value | Methodology |
|---|---|---|---|
| Plasma Glucose | ↓24% | <0.01 | Enzymatic assays |
| Plasma Lactate | ↓73% | <0.05–<0.01 | Colorimetric kits |
| Plasma Triglycerides | ↓61% | <0.01 | Ultracentrifugation |
Q. Table 2. Survival Outcomes in DCA-Treated Lactic Acidosis (Stacpoole et al., 1988)
| Response Category | Median Survival (Hours) | Lactate Reduction (%) |
|---|---|---|
| Responders (n=26) | 60 | 74 |
| Non-responders (n=3) | 26 | <20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
